molecular formula C21H16ClN3O2S2 B12399138 Ripk3-IN-2

Ripk3-IN-2

Cat. No.: B12399138
M. Wt: 442.0 g/mol
InChI Key: XLZJGOZHZJNQGS-UHFFFAOYSA-N
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Description

Ripk3-IN-2 is a chemical compound known for its inhibitory effects on receptor-interacting protein kinase 3 (RIPK3). RIPK3 is a serine/threonine-protein kinase involved in necroptosis, a form of programmed cell death. This compound has gained attention in scientific research due to its potential therapeutic applications in diseases where necroptosis plays a critical role, such as inflammatory diseases, neurodegenerative disorders, and certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripk3-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography. The production process must also comply with regulatory standards to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Ripk3-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity towards RIPK3 .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and reaction times to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties. These derivatives are further tested for their efficacy in inhibiting RIPK3 and their potential therapeutic applications .

Mechanism of Action

Ripk3-IN-2 exerts its effects by inhibiting the kinase activity of RIPK3. RIPK3 is a key component of the necrosome complex, which triggers necroptosis through the phosphorylation of mixed lineage kinase domain-like protein (MLKL). By inhibiting RIPK3, this compound prevents the activation of MLKL and subsequent necroptosis. This inhibition also affects other cellular pathways regulated by RIPK3, including inflammation and cell proliferation .

Comparison with Similar Compounds

Ripk3-IN-2 is compared with other RIPK3 inhibitors to highlight its uniqueness:

    GSK’872: Another RIPK3 inhibitor known for its high selectivity and potency.

    Necrostatin-1: Primarily inhibits RIPK1 but also affects RIPK3.

    Ponatinib: A multi-kinase inhibitor that targets RIPK3 among other kinases.

Properties

Molecular Formula

C21H16ClN3O2S2

Molecular Weight

442.0 g/mol

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-cyclopropyl-1,1-dioxothieno[2,3-g]quinolin-8-amine;hydrochloride

InChI

InChI=1S/C21H15N3O2S2.ClH/c25-28(26)10-16(12-1-2-12)14-8-18-15(9-21(14)28)17(5-6-22-18)24-13-3-4-20-19(7-13)23-11-27-20;/h3-12H,1-2H2,(H,22,24);1H

InChI Key

XLZJGOZHZJNQGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CS(=O)(=O)C3=CC4=C(C=CN=C4C=C32)NC5=CC6=C(C=C5)SC=N6.Cl

Origin of Product

United States

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